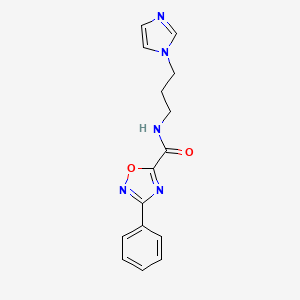
N-(3-imidazol-1-ylpropyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-imidazol-1-ylpropyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a compound that features a unique combination of an imidazole ring, a phenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazol-1-ylpropyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization with formaldehyde.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the imidazole and oxadiazole rings with a phenyl group through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-imidazol-1-ylpropyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: The oxadiazole ring can be reduced to form oxadiazoline derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Imidazolone derivatives.
Reduction: Oxadiazoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-imidazol-1-ylpropyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the design of new drugs due to its unique structural features.
Biological Research: It can be used as a probe to study biological processes involving imidazole and oxadiazole rings.
Materials Science: The compound’s fluorescence properties make it useful in the development of optical materials and sensors.
Mechanism of Action
The mechanism of action of N-(3-imidazol-1-ylpropyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring can interact with metal ions and enzymes, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions.
Pathways Involved: The compound can modulate various biological pathways, including those involved in oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as histidine and metronidazole share the imidazole ring structure.
Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone contain the oxadiazole ring.
Uniqueness
N-(3-imidazol-1-ylpropyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-14(17-7-4-9-20-10-8-16-11-20)15-18-13(19-22-15)12-5-2-1-3-6-12/h1-3,5-6,8,10-11H,4,7,9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIZEBYWRTZROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
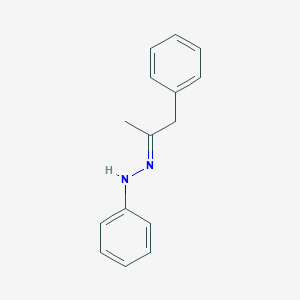
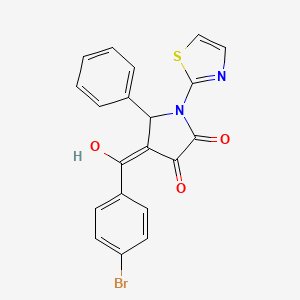
![2-(4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-2-oxo-N-phenylacetamide](/img/structure/B5276209.png)
![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5276219.png)
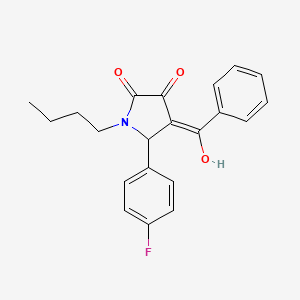
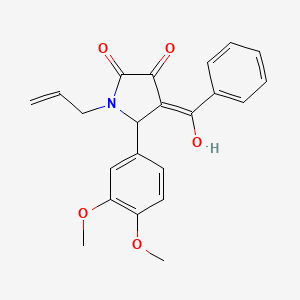
![2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE](/img/structure/B5276244.png)

![(6Z)-6-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B5276255.png)
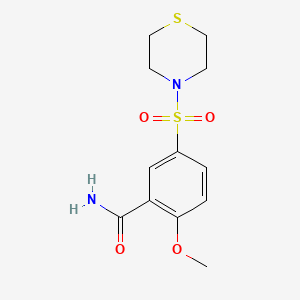
![3-(1,3-benzothiazol-2-yl)-N-[(1S)-1-(3-methylpyridin-2-yl)ethyl]propanamide](/img/structure/B5276277.png)
![METHYL 3-{[(1-ACETYL-4-PIPERIDYL)CARBONYL]AMINO}BENZOATE](/img/structure/B5276292.png)
![4-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5276300.png)
![2-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-N-(1-methyl-1H-pyrazol-4-yl)acetamide hydrochloride](/img/structure/B5276304.png)
